n-Benzoyl-d-alanine

説明

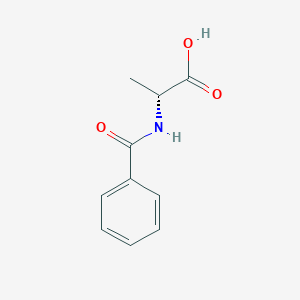

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties and Synthesis of N Benzoyl D Alanine

N-Benzoyl-D-alanine is a crystalline solid with a defined melting point of 147-148°C chemicalbook.com. Its molecular structure, (2R)-2-(phenylformamido)propanoic acid, highlights its chiral nature derived from D-alanine drugbank.com. The compound exhibits moderate acidity, with a pKa value around 3.66-3.86 chemicalbook.comdrugbank.com. While sparingly soluble in water, its chemical structure allows for various reactions and interactions relevant to its applications ontosight.ai.

The synthesis of this compound is commonly achieved through the benzoylation of D-alanine. A widely employed method involves the reaction of D-alanine with benzoyl chloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine, often under Schotten-Baumann conditions ontosight.aigoogle.comijirset.com. This reaction facilitates the formation of the amide bond, yielding this compound. High yields, often around 80-85%, can be obtained using optimized procedures, and the process is amenable to scaling for industrial production ijirset.com. Alternative synthetic routes, such as those utilizing acetamidomalonate or employing PEG-400 as a green catalyst, have also been reported, offering variations in efficiency and environmental impact ijirset.comresearchgate.net.

Data Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 17966-60-8 | chemicalbook.comnih.gov |

| Molecular Formula | C₁₀H₁₁NO₃ | nih.gov |

| Molecular Weight | 193.2 g/mol | chemicalbook.comnih.gov |

| Melting Point | 147-148 °C | chemicalbook.com |

| pKa | ~3.66 - 3.86 | chemicalbook.comdrugbank.com |

| Appearance | Crystalline Solid | chemicalbook.com |

| IUPAC Name | (2R)-2-(phenylformamido)propanoic acid | drugbank.com |

Data Table 2: Common Synthesis Methods for this compound

| Method | Reagents | Conditions | Typical Yield | Notes |

| Schotten-Baumann Reaction | D-Alanine, Benzoyl Chloride, Base (e.g., NaOH) | Aqueous solution, room temperature | ~80-85% | Widely used, cost-effective, scalable. ontosight.aigoogle.comijirset.com |

| PEG-400 Catalyzed Benzoylation | D-Alanine, Benzoyl Chloride, PEG-400 | Reaction in PEG-400, overnight stirring, followed by ice precipitation | ~80% | Utilizes PEG-400 as a green and recyclable catalyst. ijirset.com |

| Acylation of Acetamidomalonate | Acetamidomalonate, Benzoylating agent | Various conditions | Not specified | Alternative route for synthesis. researchgate.net |

Advanced Spectroscopic and Crystallographic Investigations

Conformational Analysis in Solid and Solution States

The conformational preferences of N-Benzoyl-DL-alanine Ethyl Dithioester have been investigated in both crystalline (solid) and solution states, revealing key structural features and intermolecular interactions.

X-ray crystallographic analysis of N-Benzoyl-DL-alanine Ethyl Dithioester has established its molecular structure in the solid state. The analysis demonstrates that the compound adopts a conformation comparable to that observed in N-acylglycine dithioesters within the crystalline lattice. Specifically, the analysis revealed a B-type conformation, characterized by specific torsional angles. The N-C-C-S(thiol) torsional angle was determined to be -23°, and the distance between the nitrogen atom and the thiol sulfur atom (N…S) was found to be 2.830 Å cdnsciencepub.comresearchgate.net.

The B-type conformation, as observed in N-Benzoyl-DL-alanine Ethyl Dithioester, is significantly influenced by an intramolecular N…S interaction. This interaction involves the nitrogen atom of the benzoyl group and the sulfur atom of the thiol group (S(thiol)). This proximity leads to small N-C-C-S(thiol) torsional angles, which are defining characteristics of the B-conformation. The presence of this interaction plays a crucial role in stabilizing this particular molecular arrangement in the crystalline state cdnsciencepub.comresearchgate.net.

Spectroscopic Signatures and Structure-Correlation Studies

Spectroscopic techniques have been employed to establish correlations between the observed spectral features and the molecular structure and conformation of N-Benzoyl-DL-alanine Ethyl Dithioester, both in solid and solution phases.

Resonance Raman (RR) spectroscopy has proven effective for identifying specific conformers of N-Benzoyl-DL-alanine Ethyl Dithioester. By analyzing the vibrational spectra of single crystals and powdered samples, researchers have established the characteristic RR signature for the compound when it exists in its B-form. The RR spectra of the DL mixture are comparable to those of the L-form under the experimental conditions used, allowing for direct correlation with the determined crystal structure cdnsciencepub.comresearchgate.net. Specific vibrational modes, particularly those associated with the dithioester moiety, are sensitive to conformational changes and can be used to distinguish between different conformers researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformational behavior of N-Benzoyl-DL-alanine Ethyl Dithioester in solution. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. While specific studies detailing NMR data for this exact compound are referenced, the general application of NMR in structure-correlation studies for similar dithioesters involves analyzing chemical shifts and coupling constants to determine dihedral angles and identify preferred conformations in solution researchgate.net. These spectroscopic signatures are then correlated with crystallographic data to build a comprehensive understanding of the molecule's behavior researchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For n-Benzoyl-d-alanine, IR spectroscopy provides characteristic absorption bands corresponding to its constituent functional groups, namely the amide linkage, the carboxylic acid group, and the aromatic phenyl ring.

The IR spectrum of this compound is expected to exhibit several key absorption bands:

A prominent absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

Stretches for the aromatic C-H bonds in the phenyl ring are typically observed in the range of 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations from the alanine (B10760859) methyl group and the chiral center's methine group are expected in the region of 2850-3000 cm⁻¹.

A strong absorption band for the amide carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is typically found between 1630-1680 cm⁻¹.

The carboxylic acid group's carbonyl stretch would typically appear around 1700-1730 cm⁻¹, though its exact position can be influenced by hydrogen bonding or ionization.

The N-H bending vibration (Amide II band) is usually observed around 1500-1550 cm⁻¹.

The aromatic ring system contributes several bands in the fingerprint region, typically between 1450-1600 cm⁻¹, due to C=C stretching vibrations.

The C-N stretching vibration of the amide linkage is often observed in the 1200-1300 cm⁻¹ range.

Spectra for n-Benzoyl-dl-alanine are available from sources such as the NIST WebBook nist.gov and SpectraBase spectrabase.com, which provide visual representations of these characteristic absorptions.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule, providing information about chromophores. This compound contains a benzoyl group, which possesses a conjugated π-electron system that absorbs ultraviolet radiation.

The primary chromophore in this compound is the phenyl ring conjugated with the amide carbonyl group. This system is expected to exhibit characteristic absorption bands in the UV region due to π→π* electronic transitions. While specific λmax values for this compound are not detailed in the provided search snippets, compounds with similar benzoyl functionalities typically show strong absorptions in the range of 220-280 nm. UV-Vis spectra for n-Benzoyl-DL-alanine are accessible via databases like SpectraBase nih.gov, which can be utilized for detailed analysis of its electronic absorption properties.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of ions. Electron ionization (EI) mass spectrometry is commonly used for volatile organic compounds, providing fragmentation patterns that aid in structural elucidation.

The EI mass spectrum of this compound typically reveals a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of chemical bonds. Based on available data, key ions observed in the mass spectrum of n-Benzoyl-DL-alanine include:

| m/z | Ion Assignment/Description | Relative Intensity (%) |

| 193.0 | Molecular Ion [M]⁺• | 4.7 |

| 148.0 | Fragment Ion | 33.4 |

| 105.0 | Benzoyl Cation [C₆H₅CO]⁺ | 100.0 |

| 77.0 | Phenyl Cation [C₆H₅]⁺ | 38.5 |

The presence of the molecular ion at m/z 193.0 confirms the molecular weight of this compound (C₁₀H₁₁NO₃). The prominent peak at m/z 105.0 is characteristic of the benzoyl cation, formed by the cleavage of the amide bond adjacent to the carbonyl group. The phenyl cation at m/z 77.0 is also a common fragment. These fragmentation patterns are consistent with the proposed structure and aid in its definitive identification nist.govnih.govchemicalbook.com.

Absolute Configuration Determination using X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including their absolute configuration. This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern can be analyzed to reconstruct the electron density map, revealing the precise arrangement of atoms in space.

The determination of absolute configuration, which specifies the spatial arrangement of atoms around chiral centers, is particularly crucial for enantiomerically pure compounds like this compound. While routine X-ray diffraction can unambiguously determine relative stereochemistry, establishing absolute configuration often requires specific methods. One common approach involves the use of anomalous dispersion effects, particularly when heavy atoms are present in the molecule or a co-crystallized guest molecule. The analysis of Bijvoet pairs (reflections hkl and h̅k̅l̅) allows for the calculation of parameters like the Flack parameter, which directly indicates the absolute configuration researchgate.netchem-soc.sinih.gov.

In the case of this compound, its absolute configuration can be determined by forming diastereomeric salts with a chiral resolving agent of known absolute configuration. Research has shown that brucine (B1667951), a naturally occurring chiral alkaloid, can be used to resolve racemic mixtures of N-benzoyl-DL-alanine. By crystallizing the diastereomeric salt formed between brucine and one enantiomer of n-Benzoyl-alanine (e.g., brucinium N-benzoyl-D-α-alaninate), and subsequently analyzing the crystal structure via X-ray diffraction, the absolute configuration of the this compound can be unequivocally assigned based on the known stereochemistry of brucine rsc.org. This method leverages the distinct crystal packing and intermolecular interactions that arise between different diastereomers.

Compound List:

this compound

Enzymatic and Biotransformation Studies Involving N Benzoyl D Alanine

Hydrolysis of N-Benzoyl-DL-alanine by Microorganisms

Microorganisms play a significant role in the biotransformation of N-Benzoyl-DL-alanine, particularly through selective hydrolysis. These processes are crucial for the kinetic resolution of racemic amino acid derivatives.

Biotransformation by Beauveria bassiana ATCC 7159researchgate.net

The fungus Beauveria bassiana ATCC 7159 has been identified as a biocatalyst capable of performing the enantioselective hydrolysis of N-benzoyl α-amino acids. This microbial strain exhibits an L-specific amidase activity, meaning it preferentially cleaves the amide bond of the L-enantiomer in a racemic mixture of N-benzoyl amino acids. Consequently, this biotransformation leads to the isolation of the corresponding D-amino acid benzamides in high enantiomeric purity and yield researchgate.netresearchgate.net. For instance, studies have shown that the complete conversion of the L-enantiomer of DL-N-benzoylalanine by B. bassiana ATCC 7159 can be achieved within approximately 36–48 hours of incubation researchgate.net.

Kinetic Resolution of N-Benzoyl α-Amino Acidsresearchgate.net

The selective hydrolysis of one enantiomer over the other in a racemic mixture is known as kinetic resolution. Beauveria bassiana ATCC 7159 exemplifies this principle by selectively hydrolyzing the L-isomer of N-benzoyl α-amino acids. This enzymatic action leaves the D-enantiomer of the N-benzoyl amino acid unreacted, thereby enriching the remaining substrate in the D-configuration. This method provides a straightforward approach for preparing optically pure D-benzoyl α-amino acids researchgate.netresearchgate.netpolimi.it. The presence of the benzamide (B126) group is often beneficial, potentially acting as a binding group for the hydroxylase enzymes within B. bassiana, thereby enhancing yield and stereoselectivity researchgate.net.

Enzyme Characterization and Mechanism

The enzymatic hydrolysis of N-Benzoyl-DL-alanine involves specific amidohydrolase enzymes. The characterization of such enzymes, particularly from Corynebacterium equi H-7, provides insight into their catalytic properties and mechanisms.

N-Benzoyl-L-alanine Amidohydrolase from Corynebacterium equi H-7amanote.com

An enzyme identified as N-Benzoyl-L-alanine amidohydrolase has been purified from Corynebacterium equi H-7. This enzyme was isolated from a cell-free extract of the bacterium grown in a medium where hippuric acid served as the sole carbon source tandfonline.comjst.go.jp. The purified enzyme was found to be homogeneous, with a molecular weight of approximately 230,000 Da, composed of six identical subunits, each with a molecular weight of about 40,000 Da. Its isoelectric point was determined to be pH 4.6 tandfonline.com. This amidohydrolase is also capable of hydrolyzing other N-benzoyl amino acid derivatives, including N-benzoylglycine and N-benzoyl-L-aminobutyric acid tandfonline.comwikipedia.org.

Substrate Specificity and Catalytic Propertiesamanote.com

The N-Benzoyl-L-alanine amidohydrolase from Corynebacterium equi H-7 exhibits specific substrate preferences and kinetic properties. Kinetic studies have determined the Michaelis constant (Km) values for its substrates:

N-benzoyl-L-alanine: 4.3 mM

N-benzoylglycine: 6.7 mM

N-benzoyl-L-aminobutyric acid: 4.3 mM

These values indicate the enzyme's affinity for these particular substrates tandfonline.com. Furthermore, the enzyme's activity has been shown to be enhanced by the presence of cobalt ions (Co²⁺) tandfonline.com. Related enzymes, such as hippurate hydrolase from Campylobacter jejuni, also demonstrate activity towards N-benzoyl-linked small aliphatic amino acids researchgate.net.

Table 1: Substrate Specificity and Kinetic Parameters of N-Benzoyl-L-alanine Amidohydrolase from Corynebacterium equi H-7

| Substrate | Km (mM) |

| N-benzoyl-L-alanine | 4.3 |

| N-benzoylglycine | 6.7 |

| N-benzoyl-L-aminobutyric acid | 4.3 |

Effects of pH and Metal Ions on Enzyme Activityamanote.com

The activity of the N-Benzoyl-L-alanine amidohydrolase from Corynebacterium equi H-7 is significantly influenced by pH and the presence of specific metal ions. The enzyme demonstrates optimal activity at a pH of 8.0 tandfonline.com. It also exhibits stability within a pH range of 7.0 to 8.0 tandfonline.com. Regarding metal ion effects, the enzyme's activity is notably activated by cobalt ions (Co²⁺) tandfonline.com.

Table 2: Effects of pH on N-Benzoyl-L-alanine Amidohydrolase Activity from Corynebacterium equi H-7

| Parameter | Value |

| Optimum pH | 8.0 |

| Stable pH range | 7.0 - 8.0 |

Table 3: Effects of Metal Ions on N-Benzoyl-L-alanine Amidohydrolase Activity from Corynebacterium equi H-7

| Metal Ion | Effect |

| Co²⁺ | Activation |

D-Stereospecific Proteases and their Substrate Specificity

D-stereospecific proteases (DSPs) are enzymes that exhibit selectivity for D-amino acid residues within peptide substrates. Their unique specificity makes them valuable tools in various biochemical and synthetic applications, including the resolution of racemic amino acids and the semisynthesis of proteins. Understanding their substrate specificity is crucial for harnessing their full potential.

Screening for D-Arginine Specific Proteases using N-Benzoyl-D-alanyl-p-nitroanilide

The identification of novel DSPs with specific substrate preferences is essential for expanding their utility in biocatalysis. A key development in this area has been the establishment of rapid screening methods utilizing specific substrates. Research has employed internally quenched fluorogenic substrates, such as aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide, to efficiently screen for proteases with D-arginine specificity uni-halle.defrontiersin.org. This substrate design allows for the simultaneous and separate detection of distinct D-amino acid specificities by monitoring both UV/vis-absorbance and fluorescence signals uni-halle.defrontiersin.org. In these screening assays, D-alanine residues within the substrate serve as a positive control, given the known acceptance of D-alanine by numerous DSPs uni-halle.defrontiersin.org. The development of such substrates facilitates the discovery of enzymes tailored for specific synthetic objectives.

Identification of Novel D-Arginine Specific DSPs in Bacillus thuringiensis

In line with the need for new DSPs, studies have focused on microorganisms known to harbor such enzymes. In silico analyses suggested a prevalence of DSPs in Gram-positive microorganisms, leading researchers to investigate strains of Bacillus thuringiensis and Bacillus subtilis uni-halle.defrontiersin.org. These investigations successfully identified a novel, previously unknown D-arginine specific DSP within the culture supernatant of Bacillus thuringiensis uni-halle.defrontiersin.orgresearchgate.net.

The enzyme was isolated and characterized through a combination of cation exchange and size exclusion chromatography uni-halle.defrontiersin.orgresearchgate.net. The purified enzyme exhibits a molecular mass of 37.7 kDa and demonstrates an enzymatic activity of 8.3 U mg⁻¹ for the cleavage of the D-Arg|D-Ala bond in the detecting substrate uni-halle.defrontiersin.orgresearchgate.net. Independent experiments have also indicated that this identified enzyme shares similarities with the class of penicillin binding proteins uni-halle.defrontiersin.orgresearchgate.net.

Table 1: Characterization of Novel D-Arginine Specific DSP from Bacillus thuringiensis

| Feature | Value | Source |

| Enzyme Name | Novel D-arginine specific DSP | uni-halle.defrontiersin.orgresearchgate.net |

| Source Organism | Bacillus thuringiensis | uni-halle.defrontiersin.orgresearchgate.net |

| Molecular Mass | 37.7 kDa | uni-halle.defrontiersin.orgresearchgate.net |

| Specific Activity | 8.3 U mg⁻¹ (for D-Arg | D-Ala bond cleavage) |

| Substrate Specificity | D-arginine specific | uni-halle.defrontiersin.orgresearchgate.net |

| Enzyme Class Similarity | Penicillin binding proteins | uni-halle.defrontiersin.orgresearchgate.net |

Implications for Enzymatic Production of Enantiopure Amino Acids

The discovery and characterization of enzymes like the D-arginine specific DSP from Bacillus thuringiensis have significant implications for the enzymatic production of enantiopure amino acids nih.govresearchgate.net. DSPs are instrumental in the resolution of racemic amino acid mixtures and in the semisynthesis of peptides and proteins, offering a biocatalytic route that often surpasses traditional chemical methods in terms of selectivity and efficiency uni-halle.defrontiersin.org.

The broader application of DSPs is currently limited by the availability of enzymes with diverse substrate specificities. Therefore, the identification of novel DSPs, such as the D-arginine specific enzyme, enriches the repertoire of biocatalysts available for synthetic chemistry uni-halle.defrontiersin.org. These enzymes can act as catalysts for substrate mimetic-mediated peptide and protein ligations, opening new avenues for protein engineering and modification uni-halle.defrontiersin.org.

Enzymatic strategies are increasingly recognized as viable alternatives to chemical synthesis for producing D-amino acids, which are critical building blocks for pharmaceuticals, including antibiotics, antidiabetics, and chemotherapeutic agents mdpi.com. Techniques such as stereoinversion and deracemization of amino acid mixtures, employing enzymes like L-amino acid deaminases nih.gov or coupled systems involving alanine (B10760859) dehydrogenase and D-selective ω-transaminases researchgate.net, enable the efficient generation of enantiopure D-amino acids mdpi.com. Furthermore, biocatalytic approaches utilizing enzymes like phenylalanine aminomutase nih.gov are employed for the synthesis of enantiopure β-amino acids, yielding non-natural aromatic amino acids with exceptionally high enantiomeric excess.

Table 2: Implications of DSP Studies for Enantiopure Amino Acid Production

| Application Area | Enzyme Types/Strategies | Key Benefits | Citations |

| Resolution of Racemic Amino Acids | D-stereospecific proteases (DSPs) | Enables separation of enantiomers. | uni-halle.defrontiersin.org |

| Semisynthesis of Proteins | D-stereospecific proteases (DSPs) | Facilitates protein engineering and modification. | uni-halle.defrontiersin.org |

| Production of D-Amino Acids | D-amino acid dehydrogenases (DAADHs), D-selective ω-transaminases, L-amino acid deaminases | High enantioselectivity, alternative to chemical synthesis. | mdpi.com |

| Deracemization/Stereoinversion of Amino Acids | Alanine dehydrogenase + D-selective ω-transaminase researchgate.net; L-amino acid deaminase nih.gov | Converts racemic mixtures into enantiopure forms efficiently. | mdpi.com |

| Synthesis of β-Amino Acids | Phenylalanine aminomutase (PAM) nih.gov, other enzymes | Produces non-natural aromatic α- and β-amino acids with high enantiomeric excess (>99%). | |

| Building Blocks for Pharmaceuticals | Various biocatalytic methods for D-AAs | D-amino acids are essential components in drug synthesis (antibiotics, antidiabetics, chemotherapeutics). | mdpi.com |

Biochemical Pathways and Metabolic Interconnections of N Benzoyl D Alanine

N-Benzoyl-D-alanine as a Metabolite

This compound is classified as an N-acyl-D-amino acid and is recognized as a metabolite. nih.govebi.ac.uk It is the N-benzoyl derivative of the D-isomer of alanine (B10760859), formed by the formal condensation of the carboxy group of benzoic acid with D-alanine. ebi.ac.uk As a metabolite, it is an intermediate or product of metabolic processes within an organism. ebi.ac.uk Its structure consists of a benzoyl group linked to the nitrogen atom of D-alanine. This modification distinguishes it from the more common proteinogenic L-amino acids. ebi.ac.ukwikipedia.org

Role in Metabolic Transformations Involving Amino Acid Derivatives

This compound is an amino acid derivative, a class of molecules formed through the chemical modification or metabolic transformation of amino acids. medchemexpress.com These derivatives are integral to a wide array of physiological functions. medchemexpress.com The metabolic transformations involving this compound include its synthesis and breakdown. It can be synthesized by the reaction of D-alanine with benzoyl chloride. Conversely, it can undergo hydrolysis to yield its constituent parts: D-alanine and benzoic acid.

Amino acid derivatives like this compound are also utilized as building blocks in the synthesis of more complex, biologically active compounds. chemimpex.comontosight.ai For instance, they are used in the creation of peptide-based drugs, where the benzoyl group can influence the molecule's stability and binding affinity to specific biological targets. chemimpex.com

Relationship to Alanine Biosynthesis and Metabolism

This compound is directly linked to the metabolism of alanine, specifically the D-enantiomer. nih.gov While L-alanine is a proteinogenic amino acid encoded by DNA and integral to protein synthesis, D-alanine and its derivatives have distinct roles. wikipedia.org The formation of this compound represents a metabolic pathway for D-alanine, converting it into an acylated form. This process is a key intersection with the broader metabolic pool of amino acids and their derivatives. scielo.org.mx The biological functions of D-amino acids are less understood than their L-counterparts but are known to have specific pharmacological activities. wikipedia.org

Interactions with Biological Targets and Pathways

This compound interacts with specific biological molecules, modulating their activity and influencing cellular pathways. The benzoyl group can enhance the compound's binding affinity to certain enzymes. These interactions are central to its biochemical significance and are explored in pharmaceutical and biochemical research. chemimpex.com

The interaction of this compound with proteins has been characterized through structural biology techniques. X-ray crystallography has provided detailed three-dimensional structures of this ligand bound to its protein targets. nih.govrcsb.org This allows for a precise understanding of the binding mode and the specific amino acid residues involved in the interaction.

One notable example is the interaction with D-alanyl-D-alanine carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. rcsb.org The structural data reveals how the inhibitor molecule fits into the active site. rcsb.org

Table 1: Protein-Bound 3D Structure Information for this compound Analogues

| PDB ID | Protein Target | Organism | Description of Interaction |

| 1YQS | D-alanyl-D-alanine carboxypeptidase | Streptomyces sp. | An analogue, N-acyl-beta-sultam, acts as an irreversible inhibitor by sulfonylating the active site serine. The inhibitor interacts extensively with the "roof" of the active site. rcsb.org |

This compound has been identified to interact with specific molecular targets, primarily enzymes. These interactions can lead to the inhibition or modulation of the target's function. Research has focused on its potential as a building block for developing agents that target specific biological pathways. chemimpex.com

One documented interaction is with Penicillin-binding protein 1b (PBP 1b), a crucial enzyme in bacterial cell wall biosynthesis. drugbank.com This interaction highlights its potential relevance in the context of antimicrobial research.

Table 2: Chemical-Target Interactions of this compound

| Chemical Target | Organism | Type of Interaction |

| Penicillin-binding protein 1b | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Target |

| D-alanyl-D-alanine carboxypeptidase | Streptomyces sp. | Inhibition (by analogue) rcsb.org |

| Chitinase | Fungi | Binding (Docking Study) scielo.org.mx |

Advanced Research Applications of N Benzoyl D Alanine and Its Derivatives

Applications in Chiral Resolution and Enantiomer Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is critical in fields such as pharmaceuticals, where the chirality of a molecule can dictate its biological activity. N-Benzoyl-D-alanine and its enantiomer are effective resolving agents due to their ability to form diastereomeric complexes with other chiral molecules, which can then be separated based on differing physical properties like solubility.

This compound is instrumental in the separation of racemic amino acid mixtures. The benzoylation of amino acids is a known method used for their resolution ijirset.com. The principle often involves the formation of diastereomeric salts between the chiral N-benzoyl amino acid and the target racemic amino acid. These salts, having different physical properties, can be separated by methods such as fractional crystallization.

Another advanced method is a crystallization-induced asymmetric transformation (CIAT), which can offer high yields and optical purity ut.ac.ir. This technique has been successfully applied to the resolution of various amino acid derivatives ut.ac.ir.

Furthermore, kinetic resolution using biocatalysts provides an enantioselective approach. Research has shown that the fungus Beauveria bassiana can selectively hydrolyze the L-isomer from a racemic mixture of N-benzoyl amino acids. This leaves the D-N-benzoyl amino acid, such as this compound, in high enantiomeric excess researchgate.net.

| Method | Description | Key Feature | Reference |

| Diastereomeric Salt Formation | This compound reacts with a racemic amino acid to form two diastereomeric salts. | Different solubilities of the diastereomeric salts allow for separation via fractional crystallization. | ijirset.com |

| Crystallization-Induced Asymmetric Transformation (CIAT) | A dynamic resolution method where the undesired enantiomer in the solution is converted into the desired one, which crystallizes out. | Can theoretically achieve a 100% yield of the desired enantiomer. | ut.ac.ir |

| Enzymatic Kinetic Resolution | A biocatalyst, such as an enzyme from Beauveria bassiana, selectively reacts with one enantiomer (typically the L-form). | The unreacted D-enantiomer (e.g., this compound) is left behind with high optical purity. | researchgate.net |

A notable application of N-benzoylated alanine (B10760859) is in the specific resolution of valine. While N-benzoyl-L-alanine selectively forms a crystalline complex with L-valine, its counterpart, this compound, demonstrates analogous selectivity for D-valine google.com. When this compound is employed as a resolving agent for a racemic mixture of DL-valine, it selectively reacts with D-valine to form a distinct crystalline complex google.com.

This complex is composed of one mole of D-valine and one mole of this compound google.com. The high selectivity of this binding is remarkable, as the complex forms even in the presence of various other amino acids, making the process highly efficient for isolating D-valine google.com. A study demonstrated that dissolving 24 grams of DL-valine and 19.3 grams of this compound in heated deionized water, followed by cooling, resulted in the precipitation of 28.7 grams of the D-valine:this compound complex google.com.

| Reactants | Conditions | Product | Molar Ratio | Reference |

| DL-Valine and this compound | Dissolved in deionized water, heated to 95°C, then cooled to 22°C over 2 hours. | Crystalline precipitate of D-valine:this compound complex. | 1:1 | google.com |

Precursor in Organic Synthesis

The structural features of this compound make it a valuable starting material or intermediate in the synthesis of more complex molecules. The benzoyl group can serve as a protecting group for the amine, allowing for selective reactions at other parts of the molecule ontosight.ai.

This compound is widely utilized as a building block in the development of pharmaceuticals and other biologically active compounds chemimpex.com. Its structure serves as an effective intermediate in medicinal chemistry and drug discovery chemimpex.com. Chiral N-protected α-amino aryl-ketones, which can be synthesized from N-benzoyl amino acids, are important precursors for a variety of bioactive molecules researchgate.net. These intermediates are valuable for constructing nonproteinogenic α-amino acids and other components with biological functions researchgate.net. The incorporation of such amino acid derivatives can enhance the biocompatibility and reduce the toxicity of the final compounds scielo.org.mx.

N-benzoyl derivatives of amino acids, including this compound, are recognized as precursors for the synthesis of potentially active heterocyclic compounds ijirset.comscielo.org.mxscielo.org.mx. Heterocycles are core structures in a vast number of pharmaceuticals. For example, N-protected α-amino ketones, which can be derived from N-benzoyl amino acids, are versatile building blocks for synthesizing heterocycles like 1,3-oxazoles and 2-oxazolines researchgate.net. These synthetic pathways highlight the utility of this compound in generating molecular diversity for drug discovery programs.

Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a key strategy in pharmacological research psu.edu. This compound is itself a derivative of D-alanine, an amino acid that has gained attention as a potential biomarker in neurological diseases mdpi.com. The addition of the benzoyl group modifies the physicochemical properties of D-alanine, such as its hydrophobicity, which can influence its biological interactions and analytical behavior.

Further derivatization of this compound can be performed to create new analogs for pharmacological screening scielo.org.mx. The benzoyl group itself is introduced using benzoyl chloride, a reagent widely used for derivatizing amines and alcohols to enhance their detectability in modern analytical techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) acs.org. This analytical enhancement is crucial for quantifying metabolites in complex biological samples during pharmacological and metabolomic studies acs.org.

Development of New Reagents and Catalysts

This compound and its related structures are valuable in the development of novel reagents and catalysts, particularly in the field of asymmetric synthesis. Their inherent chirality is leveraged to create environments that favor the formation of one enantiomer over another.

One significant application is in the creation of chiral stationary phases for chromatography. yakhak.org For instance, N-(N-benzoyl-L-amino acid)-anilides, which are derivatives, have been synthesized and used as chiral stationary phases for the gas chromatographic separation of N-trifluoroacetyl-D,L-amino acid isopropyl esters. yakhak.org The effectiveness of these stationary phases in separating enantiomers is influenced by the specific amino acid used in the derivative, with research showing a particular order of efficacy. yakhak.org

Furthermore, N-benzoyl amino acid derivatives serve as ligands in organometallic complexes that can act as catalysts. For example, organosilicon(IV) complexes with N-benzoyl-DL-alanine as a ligand have been synthesized and show potential in catalytic systems for asymmetric synthesis. The benzoyl group can enhance the binding affinity of the compound to certain enzymes, thereby modulating their activity.

The development of efficient and environmentally friendly synthetic methods is also an area of focus. A simple and highly efficient method for synthesizing N-benzoyl derivatives of amino acids utilizes polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst. ijirset.com This approach aims to control the exothermic nature of the benzoylation reaction and improve product yields. ijirset.com

Bio-conjugation and Peptide Chemistry Applications

In the realms of bio-conjugation and peptide chemistry, this compound and its derivatives serve as important building blocks and tools for studying and modifying peptides and proteins.

The benzoyl group in N-benzoylalanine can act as a blocking group, preventing the cleavage of proteins by proteolytic enzymes. ontosight.ai This property is useful for studying protein structure and function. ontosight.ai Additionally, N-benzoylalanine has been employed as a substrate for enzymes like aminopeptidases to investigate their activity and specificity. ontosight.ai

This compound is a crucial component in peptide synthesis, where it can enhance the stability and bioavailability of peptide-based drugs. chemimpex.com The structural characteristics of these derivatives make them effective intermediates in the synthesis of biologically active compounds. chemimpex.com For example, they are used in the synthesis of various pharmaceuticals, contributing to the creation of peptide-based drugs that target specific biological pathways. chemimpex.com

The versatility of N-benzoyl amino acids extends to their use as precursors for a variety of potentially active heterocyclic compounds. ijirset.com The synthesis of N-benzoyl amino esters and N-benzoyl amino acids has been explored for their potential biological activities, such as antifungal properties. scielo.org.mx

Moreover, research has demonstrated the use of this compound in the resolution of racemic mixtures of amino acids. researchgate.netrsc.orgrsc.org For instance, brucine (B1667951), a chiral resolving agent, has been used to separate racemic N-benzoyl-DL-α-alanine, yielding brucinium N-benzoyl-D-α-alaninate. rsc.orgrsc.org This highlights the role of this compound in preparing enantiomerically pure amino acids, which are essential building blocks in peptide and pharmaceutical chemistry.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of N-acylated amino acids, including the L-isomer of n-Benzoyl-alanine, often relies on methods like the Schotten-Baumann reaction. This process typically involves dissolving the amino acid in an alkaline solution, followed by the addition of benzoyl chloride prepchem.com. While effective, this approach can generate significant salt waste and may require the use of organic solvents uni-duesseldorf.deresearchgate.net.

Future research is poised to move towards more sustainable and efficient synthetic strategies. Green chemistry principles are increasingly being applied to the synthesis of N-acyl amino acids, driven by the desire to reduce hazardous chemical usage and waste production uni-duesseldorf.deresearchgate.netresearchgate.net. Key areas of development include:

Enzymatic Synthesis: Biocatalysis offers a promising green alternative to traditional chemical synthesis. Enzymes such as aminoacylases and lipases are being explored for the synthesis of N-acyl amino acids under milder, aqueous conditions uni-duesseldorf.denih.gov. These enzymatic methods can offer high selectivity and reduce the need for protecting groups and harsh reagents nih.gov. The development of robust and reusable immobilized enzymes could further enhance the economic and environmental viability of this approach for producing n-Benzoyl-d-alanine.

Chemoenzymatic Methods: Combining the advantages of both chemical and enzymatic synthesis is another promising direction. This hybrid approach could streamline the synthesis process, potentially leading to higher yields and purity while adhering to green chemistry principles researchgate.net.

Solvent-Free and Alternative Solvent Systems: Research into conducting acylation reactions in solvent-free conditions or in greener solvents, such as supercritical fluids or ionic liquids, could significantly reduce the environmental impact of this compound synthesis.

| Synthesis Approach | Key Advantages | Research Focus |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, reduced waste | Discovery and engineering of novel acylases and lipases, enzyme immobilization |

| Chemoenzymatic Methods | Combines efficiency of chemical synthesis with selectivity of enzymes | Development of integrated multi-step reaction cascades |

| Green Solvents | Reduced environmental impact, potential for easier product separation | Exploration of supercritical fluids, ionic liquids, and deep eutectic solvents |

Advanced Computational Studies of Conformation and Reactivity

While experimental data on the specific conformation and reactivity of this compound is scarce, advanced computational methods provide a powerful tool to predict and understand its molecular behavior. Future research in this area will likely focus on:

Conformational Analysis: Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to explore the stable conformations of this compound in different solvent environments. Understanding its conformational landscape is crucial for predicting its interaction with biological targets.

Reactivity Prediction: Computational models can predict the reactivity of different sites on the this compound molecule, providing insights into its potential chemical transformations and metabolic fate.

Docking Studies: Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various protein targets, such as enzymes and receptors. This can guide the rational design of new therapeutic agents. For instance, docking studies have been used to investigate the interaction of other N-benzoyl amino acid derivatives with potential drug targets like chitinase scielo.org.mx.

Engineering of Enzymes for Enhanced Specificity and Efficiency

The development of enzymes with tailored properties for the synthesis or modification of this compound is a key area for future research. Directed evolution and rational protein engineering are powerful tools to achieve this nih.govoup.com.

Enhanced Stereoselectivity: Enzymes such as D-acylases are naturally involved in the hydrolysis of N-acyl-D-amino acids nih.gov. Directed evolution could be used to enhance the specificity and efficiency of these enzymes for this compound, enabling its efficient resolution from a racemic mixture or its specific synthesis nih.gov.

Novel Amidase and Acylase Activity: Engineering existing hydrolases, such as lipases and proteases, to exhibit novel amidase or acylase activity towards D-amino acids is a promising strategy doi.orgnih.gov. By modifying the active site and substrate binding pockets, enzymes could be created that efficiently catalyze the formation or hydrolysis of the amide bond in this compound.

Computational Enzyme Design: As our understanding of enzyme structure-function relationships grows, computational methods can be used to design novel enzymes from scratch or to rationally re-engineer existing ones for specific reactions involving this compound cardiff.ac.uk.

| Engineering Strategy | Goal for this compound | Potential Impact |

| Directed Evolution | Increased catalytic efficiency and stereospecificity of D-acylases and amidases. | Cost-effective and scalable production of enantiomerically pure this compound. |

| Rational Protein Engineering | Introduction of novel catalytic activities in existing enzyme scaffolds. | Creation of bespoke biocatalysts for specific synthetic transformations. |

| Computational Design | De novo design of enzymes for the synthesis or modification of this compound. | Expansion of the biocatalytic toolbox beyond naturally occurring enzymes. |

Exploration of Biological Roles in Uncharted Systems

The biological significance of this compound is largely unknown. However, the known roles of D-amino acids in various biological systems suggest that this compound could have interesting and unexplored functions frontiersin.org.

Microbial Metabolism and Signaling: D-amino acids are known to play roles in bacterial cell wall synthesis, biofilm formation, and intercellular signaling frontiersin.org. Future research could investigate whether this compound can be utilized or produced by microorganisms and if it plays a role in microbial communities.

Interaction with Eukaryotic Systems: The presence of D-amino acid oxidase in mammals, an enzyme that metabolizes D-amino acids, suggests that compounds like this compound could interact with mammalian physiology frontiersin.org. Studies exploring its metabolic fate and potential effects on cellular processes in eukaryotes are warranted. The DrugBank database entry for this compound indicates a potential interaction with penicillin-binding protein 1b, although this is based on computational predictions and requires experimental validation drugbank.com.

Therapeutic and Diagnostic Potential of Derivatives

While this compound itself has not been extensively studied for therapeutic applications, research on related N-benzoyl amino acid derivatives suggests significant potential. The incorporation of the D-alanine moiety could offer advantages in terms of metabolic stability and unique pharmacological profiles mdpi.com.

Anti-inflammatory Agents: A series of N-(2-benzoylphenyl)alanine derivatives have been synthesized and shown to possess anti-inflammatory activity nih.gov. This suggests that derivatives of this compound could be explored for the development of novel anti-inflammatory drugs.

Antimicrobial and Antifungal Agents: N-benzoyl amino acid derivatives have demonstrated promising antifungal activity against various fungal strains scielo.org.mxscielo.org.mx. Furthermore, N-acyl amino acid hydrazide derivatives have been investigated for their antimicrobial properties mdpi.com. This opens the door for the synthesis and evaluation of this compound derivatives as potential new antimicrobial and antifungal agents.

Enzyme Inhibitors: Inspired by virtual screening hits, N-benzoyl amino acid analogues have been synthesized and evaluated as inhibitors of DNA Methyl Transferases (DNMTs), highlighting their potential in epigenetic drug discovery nih.gov.

Diagnostic Probes: The unique structure of this compound could be leveraged for the development of specific diagnostic tools. For example, derivatives could be synthesized with reporter groups (e.g., fluorescent or radioactive labels) to probe the activity of enzymes that recognize D-amino acids or to visualize specific biological processes.

| Potential Application | Rationale | Research Direction |

| Anti-inflammatory | Demonstrated activity of related N-(2-benzoylphenyl)alanine derivatives nih.gov. | Synthesis and screening of a library of this compound derivatives in inflammatory models. |

| Antimicrobial/Antifungal | Known antifungal activity of N-benzoyl amino acid derivatives scielo.org.mxscielo.org.mx. | Evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi. |

| Enzyme Inhibition | N-benzoyl amino acids as a scaffold for DNA Methyl Transferase inhibitors nih.gov. | Design and synthesis of this compound derivatives targeting specific enzymes implicated in disease. |

| Diagnostic Probes | Unique D-amino acid structure for specific targeting. | Development of labeled this compound derivatives for imaging and biochemical assays. |

Q & A

Q. What are the optimal synthetic routes for N-Benzoyl-D-alanine, and how can reaction efficiency be validated?

this compound is typically synthesized via benzoylation of D-alanine using benzoyl chloride in alkaline conditions. Methodological optimization includes monitoring pH to avoid racemization (maintained at 8–9 using NaHCO₃) and controlling reaction temperature (0–5°C) to suppress side reactions like over-benzoylation . Post-synthesis, validate efficiency via HPLC (C18 column, mobile phase: 60% acetonitrile/40% water with 0.1% TFA, UV detection at 220 nm) and compare retention times against standards. Purity can be confirmed by elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess degradation under light, temperature, and humidity. Store samples at 0–6°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the benzoyl group. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-MS can identify degradation products like benzoic acid or D-alanine . Quantify stability using kinetic modeling (zero/first-order decay) .

Q. What analytical techniques are recommended for confirming the identity of this compound?

Use a multi-technique approach:

- FT-IR : Confirm amide I (1650–1660 cm⁻¹) and II (1550–1560 cm⁻¹) bands.

- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the benzoyl aromatic protons (~7.4–7.8 ppm) and a doublet for the α-proton of D-alanine (~4.3 ppm, J = 7 Hz).

- Polarimetry : Specific optical rotation ([α]D²⁵ ≈ -14.5° in acetic acid) confirms stereochemical integrity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured in this compound, and what are common sources of contamination?

Enantiomeric impurities (e.g., L-isomer) arise from racemization during synthesis or storage. Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) to resolve D/L forms. Racemization risk increases at high pH or temperatures >25°C; thus, maintain mild conditions during synthesis . Contamination from residual benzoyl chloride can be minimized via post-reaction washes with cold 1M HCl .

Q. How should researchers resolve contradictions between spectral data and theoretical predictions for this compound?

Discrepancies in NMR/IR data may stem from solvent effects, hydrogen bonding, or impurities. Cross-validate findings using:

Q. What strategies mitigate hygroscopicity issues in this compound during peptide coupling reactions?

Hygroscopicity can hinder coupling efficiency. Pre-dry the compound under vacuum (40°C, 24 hrs) and use anhydrous solvents (e.g., DMF, DCM). For solid-phase synthesis, activate the carboxyl group with HOBt/DIC in situ under argon. Monitor water content via Karl Fischer titration (<0.1% w/w) .

Q. How can this compound be applied in studying chiral effects in bioactive peptides?

Incorporate this compound into model peptides (e.g., D-Ala-L-Lys-D-Ala tripeptides) to probe enzymatic selectivity or receptor binding. Use circular dichroism (CD) to track conformational changes and compare bioactivity against L-enantiomer analogs. For example, assess resistance to proteolysis by α-chymotrypsin, which preferentially cleaves L-amino acids .

Data Contradiction and Reproducibility

Q. How to address inconsistent biological activity results in studies using this compound derivatives?

Variability may arise from impurities, stereochemical drift, or assay conditions. Implement:

Q. What methodologies validate the absence of toxic byproducts in this compound synthesis?

Screen for benzamide or residual solvents (e.g., THF) via GC-MS. Acute toxicity can be preliminarily assessed using in vitro assays (e.g., brine shrimp lethality). For in-depth analysis, conduct Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。